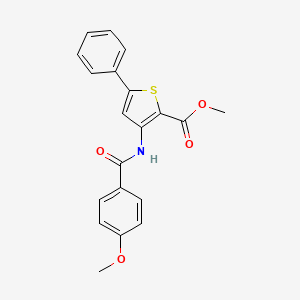

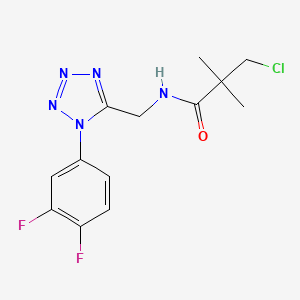

![molecular formula C11H14N4O3S B2529109 2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丁酸乙酯 CAS No. 877630-51-8](/img/structure/B2529109.png)

2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate, is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related pyrazole and pyrazolopyrimidine derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This process includes a Knoevenagel condensation followed by a cyclocondensation reaction, which could be analogous to the synthesis of the compound . Additionally, the transformation of related compounds with N-nucleophiles to produce various substituted pyrazolopyridines suggests a versatile synthetic approach that may be applicable to the synthesis of ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, along with single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's reactivity and potential biological interactions.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards various reagents can lead to the formation of a wide range of heterocyclic compounds, as demonstrated by the synthesis of pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates . This suggests that the compound of interest may also undergo similar reactions, leading to the formation of polyfunctionally substituted derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be evaluated through in vitro assays, such as antioxidant susceptibilities using DPPH and hydroxyl radical scavenging methods . Additionally, computational methods like DFT calculations can provide insights into the electronic structure, including HOMO/LUMO energies and molecular electrostatic potential (MEP), which are important for predicting the reactivity and interaction of the compound with biological targets . The advancement of PDE5 inhibitors through the substitution of specific groups in pyrazolo[4,3-d]pyrimidines also highlights the importance of structural modifications on the potency and selectivity of these compounds .

科学研究应用

合成和酶促活性

研究人员已经使用 2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丁酸乙酯开发出对增加纤维二糖酶反应性显示出有效作用的化合物。这些化合物通过与各种试剂的反应合成,导致形成吡唑啉、异恶唑啉、咪唑、吡唑并三嗪、噻二唑和三唑。结构确认通过元素分析、红外光谱、1H NMR 和质谱碎片获得 (Mohamed Abd, Gawaad Awas, 2008)。

抗菌和抗菌应用

2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丁酸乙酯衍生物已显示出具有显着的抗菌活性。例如,吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4-酮衍生物表现出显着的抗菌和抗真菌活性,突出了它们作为抗菌剂的潜力 (C. N. Khobragade 等,2010)。另一项研究重点是合成含有磺酰胺部分的新型杂环化合物,证明了其具有很高的抗菌活性,进一步强调了该化合物在开发抗菌剂中的作用 (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013)。

化学结构和反应性

2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丁酸乙酯衍生物的化学结构和反应性一直是研究的主题,导致了高官能化合物的合成。例如,膦催化的环化过程已被用于合成四氢吡啶,表明该化合物在化学合成中的多功能性 (Xue-Feng Zhu, J. Lan, O. Kwon, 2003)。

属性

IUPAC Name |

ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-3-7(10(17)18-4-2)19-11-13-8-6(5-12-15-8)9(16)14-11/h5,7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPLQANUVZWIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

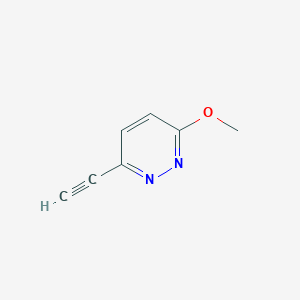

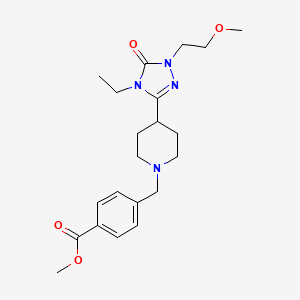

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

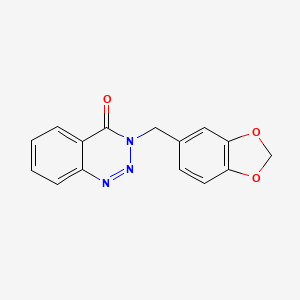

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)

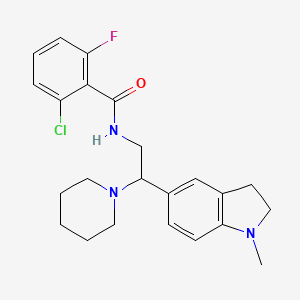

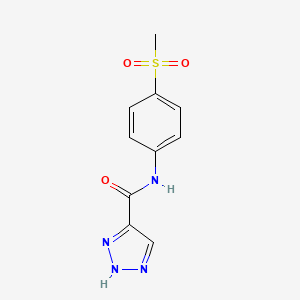

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

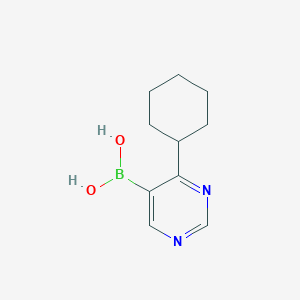

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)